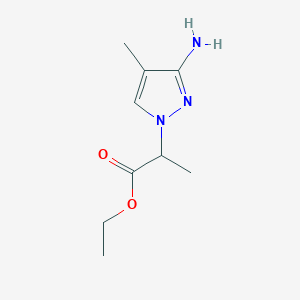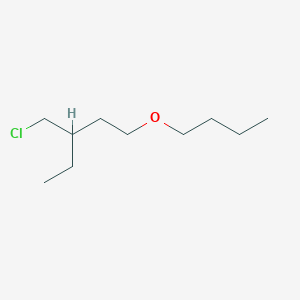
1-Butoxy-3-(chloromethyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-3-(chloromethyl)pentane is an organic compound with the molecular formula C10H21ClO It is a chlorinated derivative of pentane, featuring a butoxy group and a chloromethyl group attached to the pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-(chloromethyl)pentane can be synthesized through several methods. One common approach involves the reaction of 1-butoxy-3-pentanol with thionyl chloride (SOCl2) to introduce the chloromethyl group. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butoxy-3-(chloromethyl)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the chlorine atom is replaced by a nucleophile such as a hydroxide ion or an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3), typically in an aqueous or alcoholic medium.
Major Products Formed:
Nucleophilic Substitution: Products include 1-butoxy-3-hydroxymethylpentane or 1-butoxy-3-aminomethylpentane.
Oxidation: Products include 1-butoxy-3-pentanal or 1-butoxy-3-pentanoic acid.
Aplicaciones Científicas De Investigación
1-Butoxy-3-(chloromethyl)pentane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Butoxy-3-(chloromethyl)pentane exerts its effects depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The reaction proceeds via the formation of a carbocation intermediate (SN1) or a direct displacement (SN2), depending on the reaction conditions and the nature of the nucleophile.
Oxidation: The butoxy group undergoes electron transfer processes, leading to the formation of aldehydes or acids.
Comparación Con Compuestos Similares
1-Butoxy-3-methylpentane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-Chloromethyl-3-pentanol: Contains a hydroxyl group instead of a butoxy group, affecting its solubility and reactivity.
Propiedades
Fórmula molecular |
C10H21ClO |
|---|---|
Peso molecular |
192.72 g/mol |
Nombre IUPAC |
1-butoxy-3-(chloromethyl)pentane |
InChI |
InChI=1S/C10H21ClO/c1-3-5-7-12-8-6-10(4-2)9-11/h10H,3-9H2,1-2H3 |
Clave InChI |
NOBNRUIZJQBCCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCC(CC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


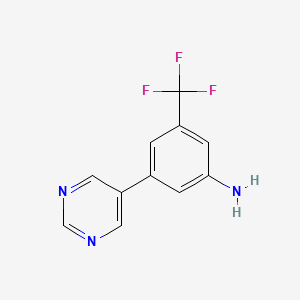
![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)
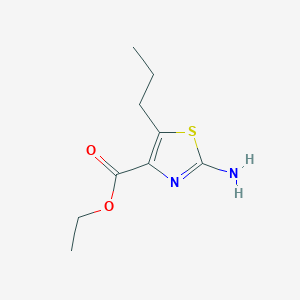
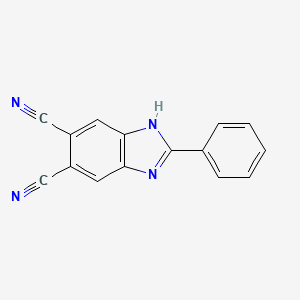
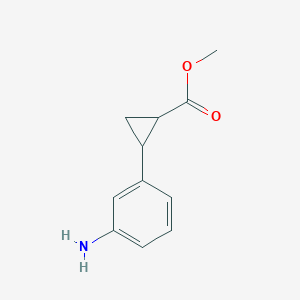
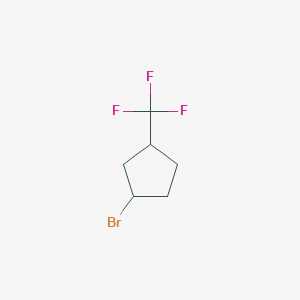
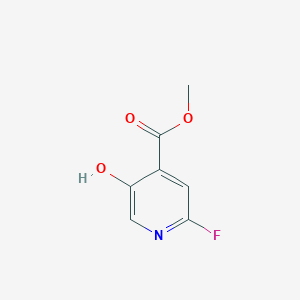
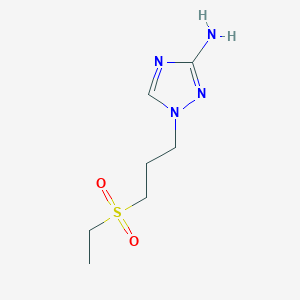
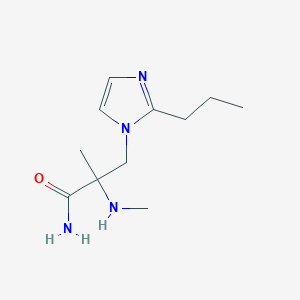
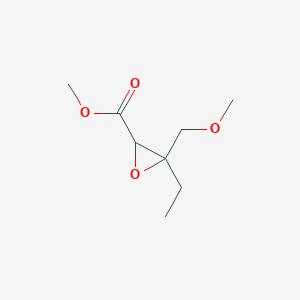
![N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester](/img/structure/B13638013.png)
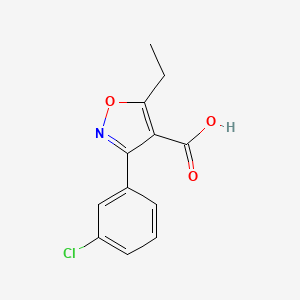
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13638022.png)
